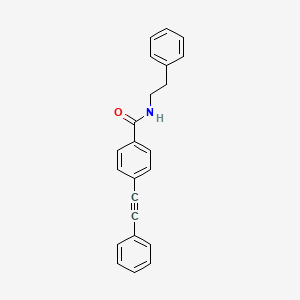![molecular formula C21H27N3O2 B3742231 N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3742231.png)
N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
描述
N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as DMMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMPA belongs to the class of piperazine derivatives and has been found to possess various biochemical and physiological effects.
作用机制
N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide exerts its pharmacological effects by binding to the 5-HT1A receptor and modulating its activity. The 5-HT1A receptor is a G protein-coupled receptor that inhibits the activity of adenylate cyclase and reduces the intracellular levels of cyclic AMP (cAMP). This compound binds to the 5-HT1A receptor with high affinity and acts as an antagonist, which increases the activity of adenylate cyclase and elevates the intracellular levels of cAMP. This leads to the activation of downstream signaling pathways, such as the protein kinase A (PKA) pathway, which mediates the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to induce various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of dopamine and its metabolites in the brain, which suggests that it enhances dopaminergic neurotransmission. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This suggests that this compound has neuroprotective and neurotrophic effects. Additionally, this compound has been found to decrease the levels of the stress hormone cortisol, which suggests that it has anxiolytic effects.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is a selective antagonist of the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. This compound is also relatively easy to synthesize and has a high affinity for the 5-HT1A receptor, which makes it a potent pharmacological agent. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. Additionally, this compound has not been extensively studied for its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. One area of research is to investigate the therapeutic potential of this compound for neuropsychiatric disorders, such as depression, anxiety, and addiction. Preclinical studies have shown promising results, but more research is needed to establish the safety and efficacy of this compound in humans. Another area of research is to optimize the synthesis method of this compound and develop more potent and selective analogs. This could lead to the discovery of new pharmacological agents for the treatment of neuropsychiatric disorders. Additionally, more research is needed to understand the pharmacokinetic properties of this compound and develop better formulations for its administration. This could improve the bioavailability and efficacy of this compound in humans.
科学研究应用
N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. It has been found to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been found to enhance the activity of the dopaminergic system, which is involved in the regulation of reward, motivation, and movement. These pharmacological properties of this compound make it a promising candidate for the treatment of various neuropsychiatric disorders, such as depression, anxiety, and addiction.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-4-9-20(17(2)14-16)22-21(25)15-23-10-12-24(13-11-23)18-5-7-19(26-3)8-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSMBUMKTFIMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B3742154.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-chlorophenoxy)acetamide](/img/structure/B3742165.png)
![3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3742167.png)
![4-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B3742183.png)
![methyl 4-({3-[(2-bromobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3742190.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3742197.png)
![2-{3-[4-(4-methylbenzyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3742203.png)



![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3742224.png)
![N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3742235.png)

